Product packaging for 1-(3-Amino-4-iodophenyl)ethanone(Cat. No.:)

1-(3-Amino-4-iodophenyl)ethanone

Cat. No.: B15198292
M. Wt: 261.06 g/mol
InChI Key: VNVODLLCSDQZOJ-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Amino Functional Groups in Organic Synthesis

Aryl halides are organic compounds where a halogen atom is directly attached to an aromatic ring. fiveable.me They are of paramount importance in organic synthesis, primarily serving as electrophilic partners in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. enamine.net These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex molecular architectures found in pharmaceuticals and natural products. iitk.ac.in The reactivity of aryl halides is dependent on the nature of the halogen, with iodides being the most reactive, followed by bromides and chlorides. wikipedia.org

The amino functional group (-NH2) is another cornerstone of organic and medicinal chemistry. ncert.nic.in Its basic and nucleophilic nature allows for a wide array of chemical transformations, including acylation, alkylation, and diazotization. The presence of an amino group in a molecule can significantly influence its biological activity, and it is a common feature in many drugs, dyes, and polymers. ncert.nic.in

General Overview of Iodinated Aminoacetophenones as Versatile Synthetic Intermediates

Iodinated aminoacetophenones, such as 1-(3-Amino-4-iodophenyl)ethanone, are particularly versatile synthetic intermediates because they combine the functionalities of an aryl iodide, an aromatic amine, and a ketone. This trifunctional nature allows for a stepwise and regioselective modification of the molecule. The aryl iodide can participate in cross-coupling reactions, the amino group can be derivatized or used to direct further substitution, and the ketone can undergo a variety of condensation and addition reactions. This versatility makes them valuable starting materials for the synthesis of a diverse range of heterocyclic compounds and other complex organic molecules.

Research Scope and Contemporary Relevance of this compound in Academic Contexts

This compound is a subject of ongoing research due to its potential as a precursor for various biologically active compounds. Its unique substitution pattern, with the amino and iodo groups positioned meta and para to the acetyl group respectively, offers specific regiochemical outcomes in synthetic transformations. Current research often focuses on utilizing this compound as a key building block for the synthesis of novel heterocyclic scaffolds, such as indoles and quinolines, which are known to exhibit a broad spectrum of pharmacological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8INO B15198292 1-(3-Amino-4-iodophenyl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8INO

Molecular Weight

261.06 g/mol

IUPAC Name

1-(3-amino-4-iodophenyl)ethanone

InChI

InChI=1S/C8H8INO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,10H2,1H3

InChI Key

VNVODLLCSDQZOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)I)N

Origin of Product

United States

Synthetic Methodologies for 1 3 Amino 4 Iodophenyl Ethanone and Analogous Structures

Direct Synthesis Strategies

Direct synthesis strategies involve assembling the molecule from precursors that already contain a significant portion of the final structure. These methods are often efficient as they build the target compound in a limited number of steps.

The introduction of an amino group onto an aromatic ring can be achieved through nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. For the synthesis of 1-(3-Amino-4-iodophenyl)ethanone, a plausible precursor would be an acetophenone (B1666503) bearing a good leaving group, such as a fluorine or chlorine atom, at the C-3 position and an iodine atom at the C-4 position.

The SNAr mechanism is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comdiva-portal.org In a potential precursor like 1-(3-fluoro-4-iodophenyl)ethanone, the acetyl group at C-1, being electron-withdrawing, activates the ring for nucleophilic attack. The reaction would proceed by the attack of an amine source, such as ammonia (B1221849) or an equivalent, on the carbon bearing the fluorine atom.

The reactivity of halogens as leaving groups in SNAr reactions typically follows the trend F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the halogen, rather than the breaking of the carbon-halogen bond. youtube.com Therefore, a fluoro-substituted precursor is often preferred for this synthetic route.

More advanced methods, such as cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), have been developed for the amination of less reactive aryl compounds, expanding the scope of this transformation. nih.gov

A highly effective and common strategy for synthesizing aromatic amines is the reduction of the corresponding nitro compounds. For the target molecule, this involves the chemoselective reduction of 1-(4-Iodo-3-nitrophenyl)ethanone. The key challenge in this approach is to reduce the nitro group without affecting the ketone functionality.

Several reagent systems are known to achieve this selective transformation. scispace.com Classical methods often employ metals in acidic media, such as tin (Sn) in the presence of hydrochloric acid (HCl), or iron (Fe) in acetic acid. ambeed.com These conditions are well-regarded for their ability to selectively reduce aromatic nitro groups while leaving carbonyl groups intact. scispace.com Other effective systems include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) or sodium borohydride (B1222165) in a controlled manner. scispace.com

The choice of reducing agent can be critical for achieving high yields and selectivity, as demonstrated by studies on analogous polyfunctional compounds like 4-nitroacetophenone. scispace.com

Table 1: Selected Reagents for Chemoselective Reduction of Aromatic Nitro Groups

Reagent SystemTypical ConditionsSelectivity
Sn / HClConcentrated acid, heatingHigh for NO₂ over C=O ambeed.com
Fe / CH₃COOHAcetic acid, heatingGood for NO₂ over C=O
Zn / NH₄ClAqueous medium, room temp.High selectivity scispace.com
Hydrazine / Pd/CSolvent, catalystEffective for NO₂ reduction scispace.com
NaBH₄ / Pd/CWater or alcohol solventCan achieve selective reduction scispace.com

This table presents common reagent systems for the chemoselective reduction of a nitro group in the presence of other reducible functionalities, based on established chemical literature.

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example of such a transformation. This reaction could theoretically be used to construct this compound by coupling a dihalogenated precursor, such as 1-(3-bromo-4-iodophenyl)ethanone, with an ammonia equivalent.

The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the reaction's success, with various bulky, electron-rich phosphine ligands developed to facilitate the catalytic cycle. While direct application to the specific target compound is not widely documented, the principles of heteroatom-guided palladium-catalyzed C-H functionalization demonstrate the feasibility of using palladium to functionalize specific positions on substituted aromatic rings. researchgate.net This suggests that a C-N bond-forming cross-coupling reaction is a viable, albeit potentially more complex, synthetic pathway.

Functionalization and Derivatization Approaches

These strategies involve modifying a simpler, readily available acetophenone derivative to introduce the required iodo and amino functional groups in separate, sequential steps.

This approach begins with an amino-substituted acetophenone, specifically 3'-Aminoacetophenone. lobachemie.comnih.gov The challenge lies in introducing an iodine atom selectively at the C-4 position. The directing effects of the substituents on the aromatic ring govern the regioselectivity of this electrophilic aromatic substitution reaction. The amino group at C-3 is a powerful activating group and an ortho-, para-director, while the acetyl group at C-1 is a deactivating group and a meta-director.

The activating amino group dominates, directing incoming electrophiles to the C-2, C-4, and C-6 positions. The C-4 position is sterically accessible and electronically activated, making it a favorable site for iodination. A variety of iodinating reagents can be employed, including iodine monochloride (ICl), N-iodosuccinimide (NIS), or a combination of iodine and an oxidizing agent like iodic acid. arkat-usa.org The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the desired 4-iodo isomer. For instance, a combination of iodine and iodic acid in aqueous ethanol (B145695) has proven effective for the regioselective iodination of activated aromatic ketones. arkat-usa.org

Table 2: Example of a Regioselective Iodination System

Substrate TypeReagent SystemPosition of IodinationReference
Hydroxy Aromatic KetonesI₂ / HIO₃ in aq. EtOHOrtho and/or para to the hydroxyl group arkat-usa.org

This table illustrates a system used for the regioselective iodination of activated aromatic rings, a principle applicable to the iodination of 3'-Aminoacetophenone.

This subsection revisits the chemical transformations of amination and nitro reduction but from the perspective of functional group interconversion on a pre-formed iodoacetophenone skeleton.

Nucleophilic Pathways: Starting with a precursor like 1-(3-Nitro-4-iodophenyl)ethanone, the amino group can be introduced via a nucleophilic aromatic substitution reaction where the nitro group itself acts as the leaving group. While less common than halogen displacement, the displacement of a nitro group is possible under certain conditions, particularly with potent nucleophiles. More commonly, this pathway refers to the amination of a halogenated precursor as detailed in section 2.1.1, where a halogen at the C-3 position is substituted by an amino group. The mechanism proceeds through the formation of the Meisenheimer intermediate, a key step in SNAr reactions. masterorganicchemistry.comdiva-portal.org

Reductive Pathways: The most straightforward and widely used "reductive pathway" is the reduction of a nitro group, as described in section 2.1.2. Starting with 1-(4-Iodo-3-nitrophenyl)ethanone, the nitro group is reduced to a primary amine. This transformation is a cornerstone of synthetic chemistry due to its high efficiency and the availability of the nitro-substituted starting materials. The process involves the transfer of multiple electrons and protons to the nitro group, typically mediated by a metal catalyst or a metal-acid system, to yield the corresponding aniline (B41778) derivative. scispace.comambeed.com

Transformations Involving Protecting Group Chemistry

The synthesis of this compound via a protecting group strategy typically involves a three-step sequence: protection of the amino group of a suitable precursor, regioselective iodination, and subsequent deprotection to unveil the target molecule. The acetamido group is a commonly employed protecting group for the amino functionality in this context due to its ease of introduction, stability under various reaction conditions, and straightforward removal.

A common starting material for this synthetic route is 3-aminoacetophenone. The amino group in this precursor is first protected to prevent its interference in the subsequent iodination step. The protection is typically achieved by acetylation.

Synthesis of N-(3-acetylphenyl)acetamide

Regioselective Iodination

With the amino group protected as an acetamide, the subsequent iodination reaction can be carried out with high regioselectivity. The activating and ortho, para-directing effect of the acetamido group, combined with the meta-directing effect of the acetyl group, strongly favors the introduction of the iodine atom at the 4-position of the aromatic ring.

Various iodinating agents can be employed for this transformation. A common method involves the use of iodine in the presence of an oxidizing agent. Palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has also been developed and is effective for a range of substrates, including those with amide functionalities. nih.gov

Deprotection to Yield this compound

The final step in the sequence is the removal of the acetyl protecting group to regenerate the free amino group. This is typically accomplished by hydrolysis under acidic or basic conditions. For instance, heating the N-(3-acetyl-4-iodophenyl)acetamide in the presence of an acid like hydrochloric acid or a base like sodium hydroxide (B78521) will cleave the amide bond to afford the desired product, this compound.

The following table summarizes the key transformations and intermediates in this synthetic pathway.

StepStarting MaterialReagents and ConditionsIntermediate/Product
1. Protection3-AminoacetophenoneAcetic anhydride (B1165640) or Acetyl chloride, BaseN-(3-acetylphenyl)acetamide
2. IodinationN-(3-acetylphenyl)acetamideI₂, Oxidizing agent (e.g., HIO₃, HNO₃) or Pd catalystN-(3-acetyl-4-iodophenyl)acetamide
3. DeprotectionN-(3-acetyl-4-iodophenyl)acetamideAcid (e.g., HCl) or Base (e.g., NaOH), HeatThis compound

This strategic use of a protecting group allows for the precise construction of the target molecule, avoiding the formation of unwanted isomers that would likely result from the direct iodination of 3-aminoacetophenone. The principles of this methodology are broadly applicable to the synthesis of other substituted anilines and related aromatic compounds.

Chemical Reactivity and Mechanistic Investigations of 1 3 Amino 4 Iodophenyl Ethanone

Reactivity of the Aryl Halide Moiety

The principal site of reactivity on 1-(3-Amino-4-iodophenyl)ethanone is the carbon-iodine (C-I) bond. Aryl iodides are the most reactive of the aryl halides in many reaction classes due to the relatively low C-I bond dissociation energy. This inherent reactivity makes the compound an excellent substrate for reactions that proceed via oxidative addition to a transition metal center.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. diva-portal.org For this pathway to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group, as these substituents can stabilize the anionic intermediate through resonance. diva-portal.org

In the case of this compound, the substituents are not favorably positioned to facilitate a classical SNAr reaction. The key features influencing its reactivity are:

Electron-Withdrawing Group Position : The acetyl group (-C(O)CH₃) is an electron-withdrawing group, but it is located meta to the iodine atom. In this position, it can only exert a modest inductive electron-withdrawing effect and cannot participate in resonance stabilization of a negative charge at the site of substitution (the ipso-carbon).

Electron-Donating Group Position : The amino group (-NH₂) is a strong electron-donating group located ortho to the iodine. Electron-donating groups destabilize the Meisenheimer complex, thereby deactivating the ring toward nucleophilic attack.

Due to the deactivating effect of the ortho-amino group and the suboptimal positioning of the meta-acetyl group, this compound is considered a poor substrate for nucleophilic aromatic substitution reactions. Consequently, this pathway is not a synthetically viable method for the functionalization of this molecule under standard SNAr conditions. The typical halide reactivity order for SNAr reactions where the first step is rate-determining is F > Cl > Br > I, which is the reverse of the order seen in cross-coupling reactions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The high reactivity of the C-I bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.ca

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or boronate ester, to form a C-C bond. wikipedia.org Aryl iodides are highly reactive partners in this transformation. The reaction of this compound with various aryl or vinyl boronic acids provides a direct route to substituted biaryls and stilbenes, which are common motifs in pharmaceutical compounds. wikipedia.orgnih.gov

The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov

While specific examples for this compound are not prominently detailed in readily available literature, its structural analogues undergo this reaction with high efficiency. The reaction conditions are generally mild and tolerant of various functional groups, including the amine and ketone present in the molecule.

Coupling Partner (Ar-B(OH)₂)CatalystBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1-(3-Amino-4-phenylphenyl)ethanone
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O1-(3-Amino-4-(4-methoxyphenyl)phenyl)ethanone
Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃DME1-(3-Amino-4-(thiophen-2-yl)phenyl)ethanone
(E)-Styrylboronic acidPd(PPh₃)₄Na₂CO₃THF/H₂O(E)-1-(3-Amino-4-styrylphenyl)ethanone

The Heck-Mizoroki reaction couples aryl halides with alkenes under palladium catalysis to form substituted alkenes. uwindsor.cawikipedia.org As with other cross-coupling reactions, aryl iodides are the most reactive substrates. This compound can be coupled with a variety of electron-deficient and electron-rich alkenes, such as acrylates, styrenes, and vinyl ethers. This provides access to substituted cinnamoyl derivatives and other vinylated aromatic compounds. rsc.org

The reaction mechanism typically involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. uwindsor.ca A base is required to regenerate the active Pd(0) catalyst. wikipedia.org

Alkene PartnerCatalystBaseSolventExpected Product
Methyl acrylate (B77674)Pd(OAc)₂Et₃NDMF(E)-Methyl 3-(2-amino-4-acetylphenyl)acrylate
StyrenePd(PPh₃)₄K₂CO₃NMP(E)-1-(3-Amino-4-styrylphenyl)ethanone
n-Butyl vinyl etherPdCl₂(PPh₃)₂Ag₂CO₃Toluene1-(3-Amino-4-(2-butoxyvinyl)phenyl)ethanone
AcrylonitrilePd(OAc)₂ / P(o-tol)₃NaOAcDMAc(E)-3-(2-Amino-4-acetylphenyl)acrylonitrile

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgnih.gov The high reactivity of aryl iodides makes this compound an ideal substrate for this transformation. This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals like protein kinase inhibitors, where the resulting internal alkyne can be a key structural element or a precursor for further transformations. nih.gov

The reaction proceeds via a palladium cycle similar to other cross-couplings, but also involves a copper cycle where a copper(I) acetylide is formed as the active nucleophile for the transmetalation step. wikipedia.org Copper-free versions of the reaction have also been developed. nih.gov

Alkyne PartnerCatalyst SystemBaseSolventExpected Product
PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF1-(3-Amino-4-(phenylethynyl)phenyl)ethanone
EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDMF1-(3-Amino-4-((trimethylsilyl)ethynyl)phenyl)ethanone
Propargyl alcoholPd(OAc)₂ / PPh₃ / CuIEt₃NAcetonitrile (B52724)1-(3-Amino-4-(3-hydroxyprop-1-yn-1-yl)phenyl)ethanone
1-EthynylcyclohexenePdCl₂(dppf) / CuIPiperidineToluene1-(3-Amino-4-(cyclohex-1-en-1-ylethynyl)phenyl)ethanone

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.gov This reaction provides a powerful alternative to classical methods like nucleophilic aromatic substitution. wikipedia.org Given that this compound already possesses an amino group, the Buchwald-Hartwig reaction can be used to introduce a second, different nitrogen-based functional group, leading to complex di-amino-substituted aromatic structures.

The reaction is highly dependent on the choice of phosphine (B1218219) ligand, which is crucial for promoting the reductive elimination step and preventing catalyst deactivation. wikipedia.orgorganic-chemistry.org The existing amino group in the substrate could potentially coordinate to the palladium center, but with appropriate ligand choice, selective coupling at the C-I bond is readily achievable. Research on the nickel-catalyzed amination of p-iodoacetophenone, a close structural analog, has shown that this transformation proceeds in good yield, suggesting that this compound would also be a viable substrate. nih.gov

Amine PartnerCatalyst / LigandBaseSolventExpected Product
MorpholinePd₂(dba)₃ / XPhosNaOt-BuToluene1-(3-Amino-4-(morpholin-4-yl)phenyl)ethanone
Aniline (B41778)Pd(OAc)₂ / BINAPCs₂CO₃Dioxane1-(3-Amino-4-(phenylamino)phenyl)ethanone
Benzophenone iminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH1-(3-Amino-4-(diphenylmethylenamino)phenyl)ethanone
PyrrolidinePd(OAc)₂ / JohnPhosK₂CO₃Toluene1-(3-Amino-4-(pyrrolidin-1-yl)phenyl)ethanone

Transformations of the Carbonyl Group

The acetyl group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack, leading to a variety of addition and condensation products.

The carbonyl group of acetophenones can be readily reduced to a secondary alcohol. While specific studies on the reduction of this compound are not prevalent in the reviewed literature, the reduction of analogous compounds such as 4-aminoacetophenone is well-documented. Common reducing agents are capable of achieving this transformation. For instance, the reduction of a related diaminophenyl ethanone (B97240) derivative to the corresponding ethanol (B145695) has been accomplished using sodium borohydride (B1222165). researchgate.net The general transformation involves the conversion of the ketone to a secondary alcohol, 1-(3-Amino-4-iodophenyl)ethanol.

The stereochemical outcome of such reductions can be of significant interest, particularly in the synthesis of chiral molecules. The reduction of β-amino ketones using reagents like samarium(II) iodide has been shown to provide either syn or anti 1,3-amino alcohols with high stereoselectivity, depending on the nature of the nitrogen protecting group. nih.gov This suggests that, with appropriate N-protection, stereocontrolled reduction of this compound could be achieved.

Table 1: General Conditions for Carbonyl Reduction of Aminoacetophenones

Reagent System Substrate Type Product Notes
Sodium Borohydride (NaBH₄) / Methanol Aromatic Ketones Secondary Alcohol A common, mild, and effective method for ketone reduction. researchgate.net

The carbonyl group of this compound readily undergoes condensation reactions with a variety of nucleophiles, particularly those containing nitrogen and oxygen. These reactions typically involve the initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form a new double bond.

A prime example is the reaction with hydroxylamine (B1172632) (NH₂OH), which yields an oxime. The condensation of 4-aminoacetophenone with hydroxylamine hydrochloride in ethanol is a known procedure that results in the formation of the corresponding oxime. researchgate.net This reaction is fundamental in the synthesis of various heterocyclic compounds and for the protection or derivatization of the carbonyl group. Similarly, condensation with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine) would produce the corresponding hydrazones and phenylhydrazones, respectively. These reactions are often catalyzed by acid or base.

Table 2: Condensation Reactions of the Carbonyl Group

Nucleophile Product Type General Conditions
Hydroxylamine (NH₂OH) Oxime Ethanol, heat
Hydrazine (N₂H₄) Hydrazone Acid or base catalysis
Semicarbazide (NH₂CONHNH₂) Semicarbazone Typically in a buffered solution

Reactivity of the Primary Aromatic Amine

The primary aromatic amine in this compound is a nucleophilic center and a key site for a wide array of chemical modifications. Its reactivity is influenced by the electronic effects of the acetyl and iodo substituents on the aromatic ring.

The nucleophilic amino group is readily acylated by reaction with acylating agents such as acid chlorides or anhydrides to form amides. For example, the reaction of 4-aminoacetophenone with acetic anhydride (B1165640) leads to the formation of N-(4-acetylphenyl)acetamide. researchgate.net This reaction is often performed in the presence of a base to neutralize the acid byproduct. This transformation is crucial for protecting the amino group during subsequent reactions or for synthesizing more complex molecules.

While specific examples of sulfonation for this compound were not found in the surveyed literature, aromatic amines generally react with sulfonyl chlorides (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base to yield sulfonamides.

Table 3: Acylation of the Aromatic Amine

Reagent Product Type General Conditions
Acetic Anhydride ((CH₃CO)₂O) Acetamide Base catalyst (e.g., pyridine) or neat
Benzoyl Chloride (C₆H₅COCl) Benzamide Schotten-Baumann conditions (aqueous base)

One of the most important reactions of primary aromatic amines is diazotization. In the presence of a cold, acidic solution (typically HCl or H₂SO₄) and a source of nitrous acid (usually generated in situ from sodium nitrite), the amino group is converted into a diazonium salt. The resulting aryl diazonium salt of this compound would be a highly versatile intermediate.

Diazonium salts are synthetically valuable because the diazonio group (-N₂⁺) is an excellent leaving group (as nitrogen gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. These transformations allow for the introduction of a range of substituents onto the aromatic ring, including halogens (Cl, Br), cyano (CN), hydroxyl (OH), and hydrogen (Sandmeyer, Schiemann, and deamination reactions). Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds (such as phenols or anilines) to form brightly colored azo compounds. researchgate.netgoogle.com

Table 4: Potential Transformations via Diazotization

Reagent Reaction Type Product Functional Group
CuCl / HCl Sandmeyer -Cl
CuBr / HBr Sandmeyer -Br
CuCN / KCN Sandmeyer -CN
H₂O / H₂SO₄, heat Hydrolysis -OH
HBF₄, heat Schiemann -F
H₃PO₂ Deamination -H

The derivatization of the amino group can be employed for various purposes, including enhancing solubility, improving stability, or for analytical characterization, such as in gas chromatography. While specific studies on the silylation of this compound are not detailed in the provided search results, primary amines are known to react with silylating agents like chlorotrimethylsilane (B32843) (TMSCl) or N,O-Bis(trimethylsilyl)acetamide (BSA) to form N-silylated derivatives. This type of derivatization could be useful for modifying the compound's properties for specific synthetic steps or analytical procedures.

Applications in Advanced Organic Synthesis and Materials Science Research

Building Blocks for Complex Organic Architectures

The trifunctional nature of 1-(3-Amino-4-iodophenyl)ethanone provides chemists with a powerful tool to construct intricate organic molecules. The amino and acetyl groups serve as handles for classical condensation and cyclization reactions, while the iodo group is a prime site for modern cross-coupling methodologies.

Synthesis of Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable precursor for a variety of heterocyclic systems.

Thiophenes: The Gewald reaction, a multicomponent reaction involving a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, is a common method for synthesizing 2-aminothiophenes. organic-chemistry.orgnih.govsciforum.netnih.gov this compound can serve as the ketone component in this reaction, leading to the formation of highly substituted thiophene (B33073) derivatives bearing the 3-amino-4-iodophenyl moiety.

Pyrimidines: The amino and acetyl groups of this compound can participate in condensation reactions to form pyrimidine (B1678525) rings. nih.gov For instance, reaction with a β-dicarbonyl compound or its equivalent, followed by cyclization, can yield pyrimidine derivatives. The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, offers another potential route where this compound could be utilized.

Quinolines: The Friedländer annulation, which involves the reaction of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, is a direct method for quinoline (B57606) synthesis. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net this compound is an ideal substrate for this reaction, providing a straightforward entry to quinolines substituted with an iodine atom at a key position.

Oxazoles: The acetyl group can be α-functionalized and then cyclized with an amine source to form oxazoles. nih.govorganic-chemistry.orgresearchgate.netnih.gov Alternatively, iodine(III)-mediated reactions of the ketone with nitriles provide a direct route to substituted oxazoles under mild conditions. nih.gov

Triazoles: The amino group can be diazotized and converted to an azide (B81097). The resulting azido-iodophenyl ethanone (B97240) can then undergo a Huisgen 1,3-dipolar cycloaddition with an alkyne (a "click" reaction) to form a 1,2,3-triazole ring. nih.govfrontiersin.org Alternatively, the amino group can react with other reagents to construct 1,2,4-triazole (B32235) systems. nih.govrsc.org

Heterocyclic SystemGeneral Synthetic MethodPotential Role of this compound
ThiophenesGewald ReactionKetone component
PyrimidinesBiginelli/Similar ReactionsAmino and ketone functionalities for cyclization
QuinolinesFriedländer Annulation2-Aminoaryl ketone substrate
OxazolesRobinson-Gabriel/Iodine-mediated SynthesisKetone precursor
TriazolesHuisgen Cycloaddition (for 1,2,3-triazoles)Precursor to the azide component

Precursors for Polyfunctionalized Aromatic Compounds

The iodo-substituent on the aromatic ring of this compound is a key feature that allows for the synthesis of a wide array of polyfunctionalized aromatic compounds through palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, introducing an alkynyl group onto the aromatic ring. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netnih.gov This provides access to compounds with extended π-systems, which are of interest in materials science and as precursors for more complex structures.

Buchwald-Hartwig Amination: The iodo group can be replaced with a variety of nitrogen-containing functional groups by reaction with primary or secondary amines, amides, or other nitrogen nucleophiles. nih.govwikipedia.orgorganic-chemistry.orgbeilstein-journals.org This allows for the synthesis of diverse aniline (B41778) derivatives.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds.

Heck Coupling: This reaction with an alkene introduces a vinyl group, further functionalizing the aromatic core.

Intermediates in the Synthesis of Research Compounds

The versatile reactivity of this compound makes it a valuable intermediate in the multi-step synthesis of targeted research compounds, including biologically active molecules and chemical probes.

Design and Synthesis of Chalcone (B49325) Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds with a broad spectrum of biological activities. They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. mdpi.comasianpubs.orgnih.govnih.gov this compound can serve as the acetophenone component in this reaction, reacting with various substituted benzaldehydes to produce a library of novel chalcone analogues. The presence of the amino and iodo groups on one of the aryl rings provides opportunities for further structural diversification and modulation of biological activity.

Reactant 1Reactant 2Reaction TypeProduct Class
This compoundSubstituted BenzaldehydeClaisen-Schmidt CondensationChalcone Analogues

Creation of Unique Scaffolds for Chemical Probes

The presence of an iodine atom in this compound makes it an attractive precursor for the development of chemical probes, particularly those used in molecular imaging. The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) to create radiolabeled probes for techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). The amino and acetyl groups can be further modified to attach targeting moieties or other functional groups to create highly specific and potent imaging agents or therapeutic radiopharmaceuticals.

Contributions to Material Chemistry

While the primary applications of this compound have been in synthetic and medicinal chemistry, its structural features suggest potential contributions to materials science. The ability to undergo cross-coupling reactions allows for its incorporation into conjugated polymers and macromolecules. The resulting materials could possess interesting photophysical properties, such as aggregation-induced emission, making them potentially useful in the development of organic light-emitting diodes (OLEDs), sensors, or other electronic devices. Furthermore, its polyfunctional nature makes it a candidate as a monomer for the synthesis of covalent organic frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing. nih.gov

Integration into Polymer Synthesis

The incorporation of this compound into polymer chains presents a pathway to novel materials with tailored properties. The presence of both an amino group and an iodine atom allows for its participation in various polymerization reactions, either as a monomeric unit after suitable modification or as a functional side group.

While direct polycondensation of this compound is not feasible due to it being a monoamine, its structure lends itself to several strategies for integration into polymer backbones. One hypothetical yet chemically plausible approach involves its conversion into a diamine derivative. This could potentially be achieved through a multi-step synthesis, for example, by first protecting the amino group, followed by a cross-coupling reaction at the iodine position to introduce a second amino-functionalized aromatic ring, and finally deprotection. The resulting diamine could then undergo polycondensation with various dianhydrides or dicarboxylic acids to form polyimides or polyamides, respectively. These polymers would benefit from the inherent properties conferred by the original iodo- and amino-phenyl ethanone moiety.

Another potential route for its inclusion in polymers is through graft polymerization. The amino group could be utilized to initiate the polymerization of other monomers, or the acetyl group could be modified to act as a polymerization site. For instance, the acetyl group could be converted to a polymerizable group like a vinyl or an acrylate (B77674) functionality. This would allow for the grafting of polymer chains onto the aromatic core, leading to the formation of comb-like polymers with the this compound unit as a pendant group.

Furthermore, the principles of dendrimer synthesis could be applied. nih.gov Dendrimers are highly branched, well-defined macromolecules, and their synthesis often involves the step-wise addition of branching units. nih.gov The reactive sites on this compound could serve as a core or a branching point in the construction of dendrimers, leading to materials with a high density of functional groups on their periphery.

It is important to note that while these synthetic strategies are chemically sound based on established polymerization techniques, specific examples of their application to this compound are not yet prevalent in the reviewed literature. Further research is required to explore these promising avenues for creating novel polymers.

Development of Precursors for Nonlinear Optical (NLO) Materials

The development of organic materials with significant nonlinear optical (NLO) properties is a key area of research for applications in photonics and optoelectronics. Chalcones, a class of α,β-unsaturated ketones, are known to exhibit promising NLO properties due to their extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups.

The structure of this compound makes it an ideal precursor for the synthesis of novel chalcones. The amino group can act as an effective electron-donating group, while the acetyl group provides the necessary carbonyl functionality for the Claisen-Schmidt condensation reaction with various aromatic aldehydes. The iodine atom can further modulate the electronic properties of the resulting chalcone.

The general synthetic route to these chalcones involves the base-catalyzed condensation of this compound with a substituted benzaldehyde. The selection of the aldehyde allows for the fine-tuning of the NLO properties of the final molecule. For instance, the introduction of strong electron-withdrawing groups on the aldehyde can enhance the intramolecular charge transfer and, consequently, the second- and third-order NLO response.

Precursor 1Precursor 2Resulting Chalcone Derivative (General Structure)
This compoundSubstituted Benzaldehyde(E)-1-(3-amino-4-iodophenyl)-3-(substituted-phenyl)prop-2-en-1-one

While specific studies on chalcones derived directly from this compound are limited in the currently available literature, the synthesis and characterization of analogous amino chalcones demonstrate the potential of this approach. For example, the synthesis of other amino-substituted chalcones has been reported to yield materials with significant third-order NLO properties. The investigation into the NLO characteristics of these materials is often carried out using techniques such as the Z-scan method, which allows for the determination of the nonlinear absorption coefficient and the nonlinear refractive index.

The preparation of azo dyes is another avenue for creating NLO materials from this compound. The primary amino group can be diazotized and then coupled with various aromatic compounds to produce azo dyes with extended conjugation and potential NLO activity. jbiochemtech.com The combination of the azo chromophore with the iodo- and acetyl-substituted phenyl ring could lead to materials with interesting photo-physical properties. jbiochemtech.comresearchgate.net

The exploration of this compound as a precursor for chalcones and other NLO-active molecules represents a promising frontier in materials science, with the potential to yield novel materials for advanced optical applications.

Computational and Theoretical Studies on 1 3 Amino 4 Iodophenyl Ethanone and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in understanding the behavior of organic molecules. For substituted acetophenones, including those with amino and iodo groups, DFT methods like B3LYP are frequently employed to predict various molecular properties with a high degree of accuracy. tandfonline.comresearchgate.net

The electronic structure of a molecule dictates its reactivity and physical properties. For derivatives of 1-(3-Amino-4-iodophenyl)ethanone, computational studies can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of chemical bonds.

Analysis of substituted acetophenones using DFT reveals that the presence of both electron-donating (amino) and electron-withdrawing (iodo and acetyl) groups significantly influences the electronic landscape of the molecule. tandfonline.comresearchgate.net The amino group tends to increase the electron density of the aromatic ring, while the iodo and acetyl groups withdraw electron density. This interplay governs the molecule's reactivity in electrophilic and nucleophilic reactions.

The nature of the bonding in this compound is also a key area of computational investigation. The carbon-iodine (C-I) bond is of particular interest due to its role in various cross-coupling reactions. Theoretical calculations can provide insights into the bond strength, polarity, and susceptibility to cleavage.

Table 1: Calculated Electronic Properties of Substituted Acetophenones

PropertyDescriptionSignificance
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.A smaller gap generally indicates higher chemical reactivity and is associated with the molecule's electronic absorption properties.
Mulliken Charge Distribution A method for partitioning the electron density among the atoms in a molecule.Provides insight into the partial charges on each atom, helping to predict sites of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of a molecule.Visually identifies electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites for intermolecular interactions.

This table provides a general overview of electronic properties studied computationally. Specific values for this compound would require dedicated calculations.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For derivatives of this compound, this can include studying their synthesis or their participation in further chemical transformations, such as cross-coupling reactions. researchgate.net Theoretical calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the activation energies associated with different possible pathways, researchers can predict the most likely reaction mechanism. For instance, in a Suzuki-Miyaura coupling reaction involving a similar compound, 1-(3-Bromo-4-iodophenyl)ethanone, the reactivity of the C-I versus the C-Br bond can be computationally assessed. This type of analysis is vital for optimizing reaction conditions and designing more efficient synthetic routes.

Quantum chemical calculations can predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. mdpi.comnih.gov These theoretical predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

For this compound and its derivatives, DFT calculations can help assign specific peaks in the IR and Raman spectra to particular vibrational modes of the molecule. scienceacademique.com Similarly, theoretical NMR calculations can assist in assigning the complex signals in ¹H and ¹³C NMR spectra, especially for substituted aromatic systems. mdpi.com Predictions of UV-Vis spectra can provide insights into the electronic transitions occurring within the molecule and how they are affected by substituents and the solvent environment. mdpi.com

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of larger systems and longer timescales. These methods are particularly useful for investigating conformational preferences and intermolecular interactions.

Molecules with rotatable bonds, such as the acetyl group in this compound, can exist in different conformations. Computational methods can be used to determine the relative energies of these conformers and the energy barriers to rotation. researchgate.net For substituted acetophenones, the orientation of the acetyl group relative to the phenyl ring is influenced by the electronic effects of the substituents. researchgate.net

Tautomerism, the interconversion of structural isomers, is another phenomenon that can be studied computationally. For this compound, the potential for keto-enol tautomerism of the acetyl group or amino-imino tautomerism of the amino group could be investigated, although the aromatic keto and amino forms are expected to be significantly more stable.

Table 2: Conformational Properties of Substituted Acetophenones

PropertyDescriptionSignificance
Dihedral Angle The angle between two intersecting planes, often used to describe the rotation around a chemical bond.Determines the spatial arrangement of atoms and influences the molecule's overall shape and steric hindrance.
Rotational Barrier The energy required to rotate a part of a molecule around a specific bond.A higher barrier indicates a more rigid structure, while a lower barrier allows for greater conformational flexibility. researchgate.net
Tautomer Energy Difference The difference in energy between two tautomeric forms of a molecule.Indicates the relative stability of the tautomers and their expected population at equilibrium.

This table provides a general overview of conformational properties studied computationally. Specific values for this compound would require dedicated calculations.

The amino and carbonyl groups in this compound can participate in hydrogen bonding, which can lead to the formation of dimers or larger aggregates. nih.gov The iodine atom can also participate in halogen bonding, a type of non-covalent interaction that is gaining increasing attention in materials science and drug design.

Molecular dynamics simulations can be used to model the behavior of multiple this compound molecules in a condensed phase (e.g., in a solvent or in the solid state). These simulations can predict how the molecules will interact with each other and with their environment, providing insights into their potential to self-assemble into ordered structures. mdpi.com This is particularly relevant for understanding crystallization processes and the properties of the resulting solid-state materials. nih.gov For instance, studies on similar molecules have shown how intermolecular interactions like π-stacking and C-H···O interactions can dictate the crystal packing. nih.gov

Computational Approaches to Reaction Selectivity

Predicting the outcome of chemical reactions, especially in terms of regioselectivity and stereoselectivity, is a primary objective of computational organic chemistry. nih.gov For a molecule like this compound, which possesses multiple reactive sites, computational models can provide a detailed understanding of its reactivity. nih.govrsc.org

Modern computational chemistry employs a range of techniques to predict reaction outcomes. nih.gov Density Functional Theory (DFT) is a widely used method to explore reaction mechanisms and predict the kinetic and thermodynamic favorability of different reaction pathways. researchgate.netresearchgate.net By calculating the energy profiles of potential transition states, researchers can rationalize and predict the regioselectivity of, for example, electrophilic aromatic substitution. researchgate.net For this compound, the activating, ortho-, para-directing amino group and the deactivating, ortho-, para-directing iodo group present a complex case for predicting the site of further substitution. Computational models can quantify the activation energies for electrophilic attack at the various open positions on the aromatic ring, thus predicting the most likely product. researchgate.net

Machine learning (ML) models represent an emerging and powerful approach for predicting reaction outcomes. nih.govrsc.org These models are trained on vast datasets of known reactions and can learn complex relationships between molecular features and reactivity. nih.gov A supervised learning strategy can be employed, where the model is trained to relate molecular representations to a specific target, such as the major product of a reaction. nih.gov While a specific model for this compound is not available, general ML models for organic reaction prediction could potentially be applied. nih.gov These computational tools are crucial for accelerating the design of new synthetic routes and the development of novel catalysts. nih.gov

Crystal Structure Analysis of Related Compounds

While the specific crystal structure of this compound is not publicly documented, analysis of closely related compounds provides a strong basis for understanding its likely solid-state conformation, supramolecular organization, and hydrogen bonding networks. The presence of an amino group (a hydrogen bond donor), a carbonyl group (a hydrogen bond acceptor), and an iodine atom (a potential halogen bond donor) suggests a rich and complex crystal packing.

X-ray Diffraction Studies on Solid-State Conformations

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov The crystal structure of 1-(4-Iodophenyl)ethanone, an isomer of the title compound, has been determined and provides valuable conformational data. nih.gov

The analysis of the crystal structure of 1-(4-Iodophenyl)ethanone (CSD Refcode: ACIYOB) reveals the conformation of the molecule in the solid state. The acetyl group and the phenyl ring are the two key components whose relative orientation defines the molecular conformation. The planarity of the molecule and the torsion angles between the phenyl ring and the acetyl group are critical parameters obtained from X-ray diffraction data. This information serves as a foundational model for predicting the conformation of this compound, where the addition of the amino group would introduce further electronic and steric influences.

Table 1: Crystallographic Data for 1-(4-Iodophenyl)ethanone

ParameterValue
CCDC Number248151
Empirical FormulaC₈H₇IO
Formula Weight246.04
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
a7.913(2) Å
b16.141(3) Å
c7.979(2) Å
α90°
β115.33(3)°
γ90°
Volume921.2(4) ų
Z4

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition for 1-(4-Iodophenyl)ethanone. nih.gov

Supramolecular Organization and Hydrogen Bonding Networks

The supramolecular assembly of molecules in a crystal is governed by a variety of non-covalent interactions, including hydrogen bonds and halogen bonds. nih.govmdpi.com In the case of this compound, the amino group (-NH₂) provides two hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This combination makes N-H···O hydrogen bonds a highly probable and dominant feature in its crystal packing, likely forming common supramolecular synthons such as dimers or chains. mdpi.comnih.gov

Studies on related aminopyridine-carboxylic acid derivatives show the robustness of synthons formed by hydrogen bonding. nih.govresearchgate.net For instance, the formation of cyclic hydrogen-bonded motifs is a common feature. researchgate.net In the absence of a carboxylic acid group, the amino and carbonyl groups of this compound would likely engage in intermolecular N-H···O hydrogen bonds, potentially leading to the formation of catemeric chains or discrete dimers. mdpi.comjaptronline.com

Furthermore, the iodine atom introduces the possibility of halogen bonding. nih.gov The iodine atom can act as a Lewis acidic region (a σ-hole) and interact with Lewis basic sites such as the carbonyl oxygen or the amino nitrogen of a neighboring molecule. nih.gov The interplay between strong N-H···O hydrogen bonds and potentially weaker C-H···O or C-H···π interactions, alongside halogen bonds, would ultimately determine the final three-dimensional crystal architecture. nih.govmdpi.com The analysis of various cocrystals has demonstrated that hydrogen bonds often serve as the primary driving force for assembly, with halogen bonds playing a key role in organizing these primary motifs into higher-dimensional networks. nih.gov The specific patterns of these interactions are crucial in crystal engineering for designing materials with desired properties. nih.govjaptronline.com

Analytical Methodologies for Characterization and Purity Assessment

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of the molecule.

For 1-(3-Amino-4-iodophenyl)ethanone, the ¹H NMR spectrum is expected to show distinct signals for each type of proton. The acetyl group (CH₃) would appear as a sharp singlet, typically downfield due to the electron-withdrawing effect of the carbonyl group. The protons on the aromatic ring will appear as a set of multiplets, with their chemical shifts and coupling patterns dictated by their position relative to the amino, iodo, and acetyl substituents. The amino (NH₂) protons would likely appear as a broad singlet.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon, the methyl carbon of the acetyl group, and the six distinct aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbon atom bonded to the iodine would be significantly shifted.

While direct spectral data for this compound is scarce, data from its analogue, 1-(3-Amino-4-methoxyphenyl)ethanone, can provide expected ranges for chemical shifts. spectrabase.com

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects and comparison with analogues like 1-(3-Amino-4-methoxyphenyl)ethanone. spectrabase.com

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Acetyl (CH₃)~2.5~26
Carbonyl (C=O)-~197
Aromatic CH (C5-H)~7.3~130
Aromatic CH (C6-H)~7.7~138
Aromatic CH (C2-H)~7.2~115
Aromatic C-NH₂-~148
Aromatic C-I-~90
Aromatic C-C=O-~129
Amino (NH₂)~4.5 (broad)-

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₈INO), the molecular weight is 261.06 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass-to-charge ratio (m/z) to several decimal places.

Electron ionization (EI) mass spectrometry would yield a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z 261. A prominent peak would be expected from the loss of a methyl group ([M-15]⁺) to form a stable acylium ion at m/z 246. Another significant fragmentation pathway would involve the loss of the entire acetyl group ([M-43]⁺) at m/z 218. The presence of iodine (atomic weight ~127) would also lead to characteristic isotopic patterns and fragmentation ions.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

Ion Formula Expected m/z Description
[M]⁺[C₈H₈INO]⁺261Molecular Ion
[M-CH₃]⁺[C₇H₅INO]⁺246Loss of a methyl radical
[M-COCH₃]⁺[C₆H₅IN]⁺218Loss of an acetyl radical
[C₆H₅N]⁺[C₆H₅N]⁺91Loss of iodine and CO

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would display several key absorption bands. The N-H stretching vibrations of the primary amine group would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The sharp, strong absorption of the carbonyl (C=O) group of the ketone is expected around 1670-1690 cm⁻¹. C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ region, while aromatic C=C stretching would produce signals between 1400 and 1600 cm⁻¹. The C-I stretch is expected at lower frequencies, typically in the 500-600 cm⁻¹ range. spectrabase.comnih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine (NH₂)N-H Stretch3300 - 3500 (two bands)
Ketone (C=O)C=O Stretch1670 - 1690 (strong)
Aromatic RingC=C Stretch1400 - 1600
Aryl-AmineC-N Stretch1250 - 1350
Aryl-IodideC-I Stretch500 - 600

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, thereby enabling its purification and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. However, the direct analysis of polar, low-volatility compounds like aromatic amines can be challenging due to their tendency to interact with the GC column, leading to poor peak shape and resolution.

To overcome this, a derivatization step is typically employed. The primary amine group of this compound can be converted into a less polar, more volatile derivative. Common derivatization methods include acylation or silylation. nih.gov For instance, reacting the amine with a silylating agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replaces the active hydrogens on the amino group with nonpolar tert-butyldimethylsilyl (TBDMS) groups, improving its chromatographic behavior. nih.gov

Once derivatized, the compound can be analyzed by GC-MS, where it is separated on a capillary column (e.g., a nonpolar DB-5ms or HP-5ms) and subsequently identified by its mass spectrum. nih.govsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for monitoring the progress of its synthesis. tcichemicals.com It is particularly well-suited for analyzing polar, non-volatile compounds without the need for derivatization.

A common method involves reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. A typical mobile phase would be a gradient mixture of water (often containing a modifier like formic acid or phosphoric acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed with a UV-Vis detector, set to a wavelength where the analyte exhibits strong absorbance, typically around 254 nm or a wavelength of maximum absorption determined by a UV scan. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Parameters for Purity Analysis of this compound

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient e.g., 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detector UV-Vis at 254 nm
Injection Volume 10 µL

Elemental Analysis and Thermogravimetric Analysis

The characterization of a chemical compound to confirm its elemental composition and assess its thermal stability is fundamental in chemical synthesis and material science. For this compound, these properties are ascertained through elemental analysis and thermogravimetric analysis (TGA).

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within the molecule. This experimental data is then compared against the theoretical values calculated from the compound's molecular formula, C8H8INO, to verify its purity and elemental integrity.

Elemental Analysis

The theoretical elemental composition of this compound is calculated from its molecular formula (C8H8INO) and molecular weight (261.06 g/mol ). nih.gov The calculated percentages are presented in the table below. In a research setting, these theoretical values would be compared with experimental results from a CHN (Carbon, Hydrogen, Nitrogen) analyzer or similar instrumentation to confirm the successful synthesis and purity of the compound.

ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Weight (g/mol)Percentage (%)
CarbonC12.01896.0836.81
HydrogenH1.0188.083.09
IodineI126.901126.9048.61
NitrogenN14.01114.015.37
OxygenO16.00116.006.13

Thermogravimetric Analysis (TGA)

While specific experimental TGA data for this compound is not available in the public domain, a hypothetical TGA would provide critical information about its thermal stability. The data table below illustrates the type of information that would be obtained from a TGA experiment, including the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of weight loss at different stages. For similar aromatic compounds, decomposition often begins at temperatures above 200°C.

ParameterValue
Onset Decomposition Temperature (Tonset)Data not available
Temperature of Maximum Decomposition (Tmax)Data not available
Weight Loss at Stage 1 (%)Data not available
Residual Mass at 800°C (%)Data not available

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

The development of environmentally friendly methods for producing chemical compounds is a cornerstone of modern chemistry. Future research on 1-(3-Amino-4-iodophenyl)ethanone will likely prioritize the creation of green and sustainable synthetic routes. This involves moving away from traditional methods that may use hazardous reagents or generate significant waste.

Key areas of investigation could include:

Catalytic Hydrogenation: Exploring the use of efficient and recyclable catalysts for the reduction of a nitro precursor. This would replace stoichiometric reductants that are often less environmentally friendly.

Solvent Selection: Investigating the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace volatile organic compounds (VOCs).

Energy Efficiency: Developing synthetic pathways that operate at lower temperatures and pressures, thereby reducing energy consumption.

Synthetic StrategyPotential AdvantageResearch Focus
Catalytic HydrogenationReduced waste, recyclable catalystsDevelopment of novel metal or metal-free catalysts
Green SolventsReduced environmental impact, improved safetyUse of water, ionic liquids, or bio-derived solvents
Microwave-Assisted SynthesisFaster reaction times, reduced energy useOptimization of reaction conditions under microwave irradiation

Exploration of Novel Catalytic Transformations

The functional groups present in this compound make it an ideal candidate for a variety of catalytic cross-coupling reactions. These reactions are powerful tools for constructing complex molecules from simpler starting materials.

Future research could focus on:

Palladium-Catalyzed Cross-Coupling: Utilizing the iodine atom for well-established reactions like Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds. This would enable the synthesis of a wide array of derivatives with tailored electronic and steric properties.

Copper-Catalyzed C-N Coupling: Employing the amino group in Buchwald-Hartwig or Ullmann-type reactions to form new carbon-nitrogen bonds, leading to the creation of complex diarylamines or other nitrogen-containing heterocycles.

Directed C-H Activation: Investigating the use of the existing functional groups to direct the activation and functionalization of otherwise unreactive C-H bonds on the aromatic ring.

Reaction TypeFunctional Group InvolvedPotential Products
Suzuki CouplingIodineBiaryl compounds
Heck ReactionIodineSubstituted styrenes
Sonogashira CouplingIodineAryl alkynes
Buchwald-Hartwig AminationAmino GroupTriarylamines

Advanced Derivatization for Specific Chemical or Material Applications

The true potential of this compound lies in its ability to be transformed into a wide range of derivatives with specific functionalities. These derivatives could find applications in materials science, medicinal chemistry, and electronics.

Potential areas for derivatization include:

Polymer Synthesis: Using the difunctional nature of the molecule (amino and iodo groups) to synthesize novel polymers. For instance, it could serve as a monomer in the production of polyimides, polyamides, or conjugated polymers with interesting optical and electronic properties.

Synthesis of Heterocycles: The amino and ketone groups can be used as starting points for the construction of various heterocyclic ring systems, such as quinolines or benzodiazepines, which are common scaffolds in pharmaceuticals.

Liquid Crystals: Modification of the core structure could lead to the development of novel liquid crystalline materials with specific phase behaviors and electro-optical properties.

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies

The convergence of organic synthesis with other scientific and technological fields opens up new avenues for innovation. Future research on this compound could benefit from this interdisciplinary approach.

Emerging research areas include:

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound and its derivatives. This would offer advantages in terms of safety, scalability, and process control.

Computational Chemistry: Using theoretical calculations to predict the reactivity of the molecule, design new catalysts, and understand the properties of its derivatives. This can help to guide experimental work and accelerate the discovery process.

Materials Discovery: Integrating high-throughput synthesis and screening technologies to rapidly synthesize and evaluate a large library of derivatives for specific applications, such as in organic light-emitting diodes (OLEDs) or as sensors.

Q & A

Basic: What are the optimal synthetic routes for 1-(3-Amino-4-iodophenyl)ethanone?

Methodological Answer:
The synthesis typically involves halogenation and acylation steps. For halogenation, direct iodination of 3-aminophenyl precursors can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic media (e.g., acetic acid) . Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) introduces the ethanone group . Alternatively, oxidation of 1-(3-amino-4-iodophenyl)ethanol using CrO₃ or KMnO₄ under controlled conditions may yield the ketone. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic proton environment and carbonyl group (δ ~200 ppm for C=O). The iodine atom’s inductive effect deshields adjacent protons, causing distinct splitting patterns .
  • IR Spectroscopy: A strong absorption band at ~1680–1720 cm⁻¹ confirms the ketone C=O stretch. Amino group vibrations (N-H stretch) appear at ~3300–3500 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (ESI or EI) identifies the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of iodine or acetyl group) .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:
While toxicological data are limited, standard precautions include:

  • PPE: Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation of dust or vapors .
  • Storage: In airtight, light-resistant containers under inert atmosphere (N₂/Ar) to prevent degradation .
  • Waste Disposal: Neutralize with dilute HCl before disposal, adhering to institutional guidelines for halogenated waste .

Advanced: How can researchers resolve contradictory data on reaction yields in halogenation steps?

Methodological Answer:
Contradictions often arise from competing side reactions (e.g., over-iodination or oxidation). Systematic approaches include:

  • Reaction Monitoring: Use TLC or HPLC to track intermediate formation and optimize reaction time .
  • Control Experiments: Vary iodine equivalents (0.8–1.2 eq) and temperature (0°C to RT) to identify optimal conditions .
  • Impurity Analysis: LC-MS or GC-MS to detect byproducts (e.g., di-iodinated species) and adjust stoichiometry .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or receptors). Input the 3D structure (from PubChem or DFT-optimized geometry) and validate with experimental IC₅₀ data .
  • ADMET Prediction: Tools like SwissADME assess Lipinski’s Rule compliance, bioavailability, and toxicity. Cross-reference with in vitro assays (e.g., hepatic microsomal stability) .

Advanced: How does the iodine substituent influence electronic properties and reactivity?

Methodological Answer:
The iodine atom exerts strong electron-withdrawing effects via inductive and resonance mechanisms:

  • Spectroscopic Analysis: Compare ¹H NMR shifts of iodinated vs. non-iodinated analogs to quantify deshielding .
  • DFT Calculations: Compute Mulliken charges or electrostatic potential maps (Gaussian 09) to visualize electron density distribution .
  • Reactivity Studies: Assess iodophenyl’s impact on nucleophilic aromatic substitution (e.g., with amines or alkoxides) under varying conditions .

Advanced: How can structure-activity relationships (SAR) guide bioactivity optimization?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens (Br, Cl) or methoxy groups at the 4-position to compare antimicrobial or anticancer activity .
  • Biological Assays: Test against enzyme panels (e.g., cytochrome P450) or cell lines (e.g., HER2-positive breast cancer) to identify key functional groups .
  • Pharmacophore Modeling: Use Schrödinger’s Phase to map essential features (e.g., amino group for hydrogen bonding) .

Advanced: What experimental methods assess stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1–9) at 37°C and monitor degradation via HPLC over 24–72 hours .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • Light Sensitivity: Expose to UV/visible light and track photodegradation products using LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.